molecular formula C33H38N4O6S B10849844 (4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849844
M. Wt: 618.7 g/mol
InChI Key: YGKGGCBHYIMPFH-DOWNBTJOSA-N
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Description

KNI-10088 is a small molecular compound known for its potential therapeutic applications. It has been studied for its activity against various biological targets, particularly in the context of antimalarial activity. The compound is part of a class of peptidomimetic inhibitors designed to target specific enzymes involved in disease processes .

Preparation Methods

The synthesis of KNI-10088 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of KNI-10088 is synthesized through a series of condensation reactions involving amino acids and other organic molecules.

    Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and reduction.

    Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.

Industrial production methods for KNI-10088 would involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

KNI-10088 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing specific functional groups with others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

KNI-10088 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of KNI-10088 involves its interaction with specific molecular targets, such as enzymes involved in the life cycle of parasites. The compound inhibits the activity of these enzymes, disrupting essential biological processes and leading to the death of the parasite. The molecular pathways involved include inhibition of protease activity and interference with protein synthesis .

Comparison with Similar Compounds

KNI-10088 can be compared with other similar compounds, such as KNI-10006 and KNI-10283. These compounds share similar core structures but differ in their functional groups and specific biological activities. The uniqueness of KNI-10088 lies in its enhanced antimalarial activity and specific enzyme inhibition profile .

Similar Compounds

  • KNI-10006
  • KNI-10283
  • KNI-10538

KNI-10088 stands out due to its potent activity and specific targeting of parasitic enzymes, making it a valuable compound for further research and development.

Properties

Molecular Formula

C33H38N4O6S

Molecular Weight

618.7 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(4-aminophenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H38N4O6S/c1-33(2)30(31(41)36-28-24-11-7-6-10-21(24)17-26(28)38)37(19-44-33)32(42)29(40)25(16-20-8-4-3-5-9-20)35-27(39)18-43-23-14-12-22(34)13-15-23/h3-15,25-26,28-30,38,40H,16-19,34H2,1-2H3,(H,35,39)(H,36,41)/t25-,26+,28-,29-,30+/m0/s1

InChI Key

YGKGGCBHYIMPFH-DOWNBTJOSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)N)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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